Cas no 1033747-78-2 (2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-)
![2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)- structure](https://de.kuujia.com/scimg/cas/1033747-78-2x500.png)
1033747-78-2 structure
Produktname:2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-
2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-
- Itol A
- (1R,2S,3R,6R,7R,9S,10S,11S,12R,13R,14S)-11-Isopropyl-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.0<sup>2,6</sup>.0<sup>7,13</sup>.0<sup>10,14</sup>]pentadecane-6,9,11,12,14-pentol
- 2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R
- 2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3...
- 20-DeoxyitolB
- [ "" ]
- 20-Deoxyitol B
- FS-10088
- 1033747-78-2
- AKOS032961676
- (2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B
- (1R,2S,3R,6R,7R,9S,10S,11S,12R,13R,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol
- CHEMBL2269146
-
- Inchi: InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16+,17-,18+,19-,20-/m1/s1
- InChI-Schlüssel: HMPXQDVZEWENGB-FATXEXJGSA-N
- Lächelt: C[C@H]1[C@H]2[C@@H]3[C@@]4([C@H]5[C@@H](O)[C@@](C(C)C)(O)[C@]4(C)[C@](O)(C[C@@]5(C)[C@@]2(O)CC1)O3)O
Berechnete Eigenschaften
- Genaue Masse: 368.22000
- Monoisotopenmasse: 368.22
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 1
- Komplexität: 698
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topologische Polaroberfläche: 110A^2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.5±0.1 g/cm3
- Siedepunkt: 524.9±50.0 °C at 760 mmHg
- Flammpunkt: 271.3±30.1 °C
- PSA: 110.38000
- LogP: 0.38980
- Dampfdruck: 0.0±3.1 mmHg at 25°C
2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)- Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4339-1 mL * 10 mM (in DMSO) |
Itol A |
1033747-78-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I39740-5mg |
(1R,2S,3R,6R,7R,9S,10S,11S,12R,13R,14S)-11-Isopropyl-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol |
1033747-78-2 | ,HPLC≥98% | 5mg |
¥6240.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4339-1 mg |
Itol A |
1033747-78-2 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4339-5 mg |
Itol A |
1033747-78-2 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN4339-5mg |
Itol A |
1033747-78-2 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN4339-1 ml * 10 mm |
Itol A |
1033747-78-2 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
A2B Chem LLC | AE17517-5mg |
Itol a |
1033747-78-2 | 98.0% | 5mg |
$785.00 | 2024-04-20 |
2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)- Verwandte Literatur
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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